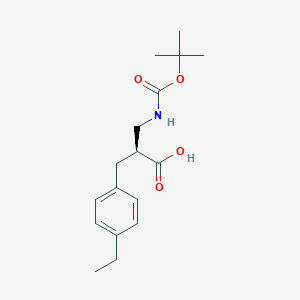

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-2-amino-3-(4-ethylphenyl)propanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzyl alcohols or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

Oxidation: Benzyl alcohols or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is utilized in several research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of chiral drugs.

Biology: The compound is used in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, especially those targeting neurological pathways.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid depends on its application. In pharmaceutical research, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

(S)-2-Amino-3-(4-ethylphenyl)propanoic acid: The unprotected form of the compound.

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid: A similar compound with a methyl group instead of an ethyl group on the benzyl ring.

Uniqueness: The presence of the Boc protecting group in (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid makes it particularly useful in synthetic chemistry, as it allows for selective reactions at other functional groups without interference from the amino group. The ethyl group on the benzyl ring also provides unique steric and electronic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid, a chiral amino acid derivative, has garnered attention in both synthetic organic chemistry and biological research. This article explores its biological activity, synthesis, and applications based on diverse sources of information.

- Molecular Formula : C16H24N2O4

- Molecular Weight : 308.37 g/mol

- CAS Number : 67630-01-7

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group, making it a versatile intermediate in peptide synthesis and other organic reactions .

Biological Activity Overview

This compound exhibits various biological activities primarily through its role as a building block in peptide synthesis. Its biological significance can be summarized as follows:

- Enzyme Interaction : The compound is utilized to study enzyme-substrate interactions and protein folding mechanisms.

- Pharmaceutical Development : It serves as a precursor in the development of therapeutic agents, particularly those targeting specific biological pathways.

- Antimicrobial Activity : Some derivatives of similar amino acids have shown potential antimicrobial properties, suggesting that this compound may also possess similar effects .

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Formation of Propanoic Acid Derivative : The protected amino compound is reacted with 4-ethylbenzyl bromide under basic conditions to yield the desired product.

The mechanism of action involves the stability provided by the Boc group, allowing selective reactions without degradation of the amino functionality .

Case Study 1: Peptide Synthesis

Research has demonstrated that this compound can be effectively utilized in the synthesis of peptides with specific biological activities. For instance, studies have shown that incorporating this amino acid into peptide sequences enhances binding affinity to target proteins, thereby improving therapeutic efficacy .

Case Study 2: Antimicrobial Testing

A study investigating various Boc-protected amino acids revealed that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Preparation and Stock Solution Data

For laboratory use, preparation of stock solutions is essential for experimental consistency. Below is a table summarizing the preparation of stock solutions for this compound:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.4088 mL | 17.044 mL | 34.088 mL |

| 5 mM | 0.6818 mL | 3.4088 mL | 6.8176 mL |

| 10 mM | 0.3409 mL | 1.7044 mL | 3.4088 mL |

This data is crucial for researchers aiming to utilize this compound in various biological assays .

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(2S)-2-[(4-ethylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H25NO4/c1-5-12-6-8-13(9-7-12)10-14(15(19)20)11-18-16(21)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

InChI Key |

LBIWKIAIYBNENP-AWEZNQCLSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.